Home > Products > Screening Compounds P71347 > 5,7-dibromo-1H-indazol-4-amine
5,7-dibromo-1H-indazol-4-amine - 1427460-73-8

5,7-dibromo-1H-indazol-4-amine

Catalog Number: EVT-1695126
CAS Number: 1427460-73-8
Molecular Formula: C7H5Br2N3
Molecular Weight: 290.94 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

    Compound Description: This compound was synthesized by reacting 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine. The molecule demonstrated inhibitory effects on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines. []

5,7‐Di­bromo‐4′‐(4‐bromo­benzoyl)‐1′‐methyl‐1H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐3′′‐1H‐indole‐2,2′′(3H,3′′H)‐dione methanol solvate

    Compound Description: The pyrrolidine ring of this compound was found to adopt an envelope conformation. The study highlighted the stabilization of the molecular structure by C—H⋯O interactions and the role of intermolecular interactions in the packing of the molecule. []

5,7-Di­bromo-1′-methyl-2′-(4-methoxy­benzoyl)-1H-indole-3-spiro-2′-pyrrolidine-3′-spiro-3′′-1H-indole-2,2′′(3H,3′′H)-dione methanol solvate

    Compound Description: Similar to its bromo-benzoyl analogue, this compound also exhibits a pyrrolidine ring in an envelope conformation. The study emphasized the importance of intermolecular hydrogen bonds involving the methanol solvent molecule and the stabilizing role of C—H⋯O interactions. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives

    Compound Description: This series of compounds, discovered through a scaffold hopping strategy, demonstrated potent inhibitory activity against Polo-like kinase 4 (PLK4). Compound 14i, a noteworthy member of this series, effectively inhibited PLK4 activity, interfered with centriole replication, and induced cell apoptosis in breast cancer cells. []

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

    Compound Description: Five Schiff base derivatives of this compound were synthesized and characterized using FT-IR spectroscopy. Theoretical calculations were performed to determine the stable structure of the molecule and analyze its electronic properties. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

    Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase. It exhibits excellent selectivity and potency in inhibiting RIP2 kinase activity, making it a valuable tool for studying NOD1 and NOD2-mediated disease pathogenesis. []

Overview

5,7-Dibromo-1H-indazol-4-amine is an organic compound classified within the indazole class of heterocyclic compounds. Indazoles feature a five-membered nitrogen-containing ring fused to a six-membered benzene ring. In this specific compound, two bromine atoms are attached at positions 5 and 7 of the indazole ring, while an amine group is located at position 4. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

Source

The compound is synthesized through various methods, primarily involving the bromination of indazole derivatives. The synthesis typically requires specific reagents and conditions to achieve desired yields and purity levels. Research into its applications has indicated potential uses in drug development, particularly in targeting specific biological pathways.

Classification

5,7-Dibromo-1H-indazol-4-amine is classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-Class: Indazoles
  • Functional Groups: Bromine and amine groups
Synthesis Analysis

Methods

The synthesis of 5,7-dibromo-1H-indazol-4-amine commonly involves:

  1. Bromination of Indazole Derivatives: The initial step typically includes the introduction of bromine atoms into the indazole framework.
  2. Cyclization: This can be performed using hydrazine hydrate and sodium acetate as reagents in polar aprotic solvents such as N-Methyl-2-pyrrolidone or Dimethyl sulfoxide at mild temperatures (around 60°C) to facilitate smooth reactions.

Technical Details

  • Reagents: Hydrazine hydrate, sodium acetate, brominating agents
  • Conditions: Mild heating (60°C), use of aprotic solvents
  • Yield Optimization: Industrial methods may employ continuous flow processes for scalability and consistency in quality.
Molecular Structure Analysis

Structure

5,7-Dibromo-1H-indazol-4-amine has the following structural features:

  • Indazole Ring: A fused bicyclic structure consisting of a five-membered nitrogen-containing ring and a six-membered aromatic ring.
  • Bromination Sites: Two bromine atoms at positions 5 and 7.
  • Amine Group: An amino group (-NH₂) at position 4.

Data

  • Molecular Formula: C₇H₅Br₂N₃
  • Molecular Weight: Approximately 292.94 g/mol
  • IUPAC Name: 5,7-dibromo-1H-indazol-4-amine
Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1H-indazol-4-amine can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atoms can be substituted with other functional groups via nucleophilic substitution.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
  3. Coupling Reactions: It can engage in coupling reactions to form more complex molecular structures.

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity or utility in synthetic applications.

Mechanism of Action

Process

The mechanism of action for 5,7-dibromo-1H-indazol-4-amine primarily involves its role as a kinase inhibitor. Indazole compounds are known to interact with various kinases, which are crucial in regulating cellular processes such as growth and survival.

Data

Research indicates that this compound may inhibit specific kinases like PI3Kδ, which plays a role in signaling pathways related to cell proliferation and survival. The inhibition could lead to altered cellular functions, potentially impacting cancer cell growth and other pathological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

  • Solubility: Soluble in polar organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light due to the presence of bromine.

Relevant Data or Analyses

The presence of bromine introduces electron-withdrawing characteristics that can affect reactivity and solubility profiles compared to other indazole derivatives .

Applications

Scientific Uses

5,7-Dibromo-1H-indazol-4-amine has several promising applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex indazole derivatives with potential therapeutic effects against inflammation, microbial infections, and cancer.
  2. Material Science: The compound's unique structure allows it to be utilized in developing new materials with tailored electronic or photonic properties.
  3. Biochemical Research: Its role as a kinase inhibitor makes it valuable for studying signaling pathways in various biological contexts .
Introduction to 5,7-Dibromo-1H-indazol-4-amine in Contemporary Heterocyclic Chemistry

Role of Halogenated Indazole Derivatives in Medicinal Chemistry

Halogenated indazole derivatives represent a structurally privileged chemotype in modern drug discovery, with 5,7-dibromo-1H-indazol-4-amine exemplifying targeted molecular design for bioactivity optimization. The indazole core provides a rigid heterocyclic scaffold enabling precise three-dimensional interactions with biological targets, while bromine atoms confer enhanced binding affinity through halogen bonding interactions and modulate electronic properties. These derivatives demonstrate remarkable versatility, serving as key intermediates in synthesizing inhibitors for clinically significant targets, including protein kinases, bromodomains, and immunomodulatory enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) [2] [8]. Their pharmaceutical relevance is evidenced by structural analogs in clinical agents such as Linifanib (a multi-kinase inhibitor) and Lenacapavir (an HIV capsid inhibitor), where halogenation patterns directly influence target engagement profiles and metabolic stability [7]. The presence of the electron-donating amine group at the 4-position further enhances hydrogen-bonding capacity, creating synergistic electronic effects critical for binding pocket complementarity in enzyme inhibition [6].

Table 1: Bioactive Halogenated Indazole Derivatives in Therapeutic Development

CompoundTherapeutic TargetKey Structural FeaturesClinical/Research Significance
Linifanib (ABT-869)VEGF/PDGFR kinases3-Trifluoromethyl-4-aminoindazolePhase III trials for hepatocellular carcinoma
LenacapavirHIV capsid7-Bromo-4-chloro-1H-indazol-3-amineFDA-approved for multi-drug resistant HIV-1
5,7-Dibromo-1H-indazol-4-amineIDO1 / Kinases4-Amino, 5,7-dibromo substitutionHigh-potency lead for immunooncology [2]

Positional Bromination as a Strategy for Bioactivity Modulation

Positional bromination in the indazole nucleus serves as a strategic tool for steric and electronic optimization of pharmacologically active compounds. The 5,7-dibromo substitution pattern in 1H-indazol-4-amine creates a distinctive electronic profile characterized by reduced electron density at the 4- and 6-positions, enhancing electrophilic reactivity essential for nucleophilic aromatic substitution (SNAr) while maintaining aromatic stability. This specific arrangement generates a molecular dipole moment conducive to binding in hydrophobic enzyme pockets, particularly those containing phenylalanine-rich residues [2] [7]. Synthetic methodologies for achieving regioselective bromination highlight the critical influence of protecting groups and reaction conditions. For instance, N-protected indazoles undergo bromination predominantly at electron-rich positions, whereas unprotected analogs like 1H-indazol-4-amine require carefully controlled conditions to prevent polybromination or oxidative degradation [6] [7].

The steric bulk of bromine atoms at C5 and C7 creates molecular recognition features complementary to the constrained binding clefts of IDO1 and kinases. Research demonstrates that 5,7-dibromo substitution enhances inhibitory potency (>10-fold) against IDO1 compared to mono-brominated analogs, attributed to improved van der Waals contacts with hydrophobic residues (Phe226, Phe227) in the enzyme's pocket B [2]. Bromination also profoundly influences physicochemical properties; introduction of two bromine atoms increases lipophilicity (LogP = 2.24 for 5,7-dibromo-1H-indazol-4-amine vs 1.85 for unsubstituted analog) [3], enhancing membrane permeability while potentially reducing aqueous solubility—a trade-off requiring strategic molecular design [6].

Table 2: Influence of Bromination Patterns on Indazole Properties and Bioactivity

Substitution PatternLipophilicity (LogP)Hydrogen Bond CapacityTarget Affinity Implications
Unsubstituted1.85HighModerate kinase/IDO1 inhibition
5-Bromo2.05ModerateImproved IDO1 binding (IC₅₀ ~5-10 μM)
7-Bromo2.08ModerateEnhanced kinase selectivity
5,7-Dibromo2.24RetainedStrongest IDO1/kinase inhibition (IC₅₀ <1 μM)

Theoretical Frameworks for IDO1 and Kinase Inhibition Mechanisms

The inhibition mechanisms of 5,7-dibromo-1H-indazol-4-amine and its derivatives are interpretable through molecular docking simulations and quantum mechanical calculations. For IDO1 inhibition, computational models reveal that halogenated indazoles occupy both the heme-containing pocket A and hydrophobic pocket B through coordinated binding interactions. The heme-coordination geometry involves π-stacking of the indazole ring with the porphyrin system, while bromine atoms form halogen bonds with backbone carbonyls of Gly262 and Ala264 [2] [4]. Density functional theory (DFT) studies indicate that the 4-amino group participates in crucial hydrogen-bond networks with Ser167 and Cys129, with bromine substitution increasing the compound's electrophilicity to enhance these interactions by approximately 2.3 kcal/mol [2] [8].

Kinase inhibition follows a distinct but complementary mechanism, where the dibromoindazole scaffold acts as an ATP-mimetic anchor. Molecular dynamics simulations demonstrate that the 5,7-bromine placement creates optimal hydrophobic contacts with the kinase hinge region, particularly in VEGFR2 and PDGFRβ. The binding free energy (ΔG) calculations for dibromo-substituted inhibitors show improvements of -3.8 kcal/mol compared to unchlorinated analogs, correlating with lower IC₅₀ values [6]. Recent advances in inhibition theory incorporate the concept of proteolysis-targeting chimeras (PROTACs), where 5,7-dibromo-1H-indazol-4-amine serves as the warhead for IDO1 degradation. This approach leverages the compound's strong binding affinity to facilitate ubiquitin-mediated enzyme degradation, offering advantages over classical occupancy-driven inhibition through sustained pathway suppression [8] [10].

Table 3: Computational Parameters for 5,7-Dibromo-1H-indazol-4-amine Target Binding

Target ProteinCalculated Binding Affinity (ΔG kcal/mol)Key Interaction ResiduesInhibition Type
IDO1 (Pocket A)-9.2Heme iron, Ser167, Gly262Competitive (reversible)
IDO1 (Pocket B)-7.8Phe226, Arg231, Leu384Allosteric modulation
VEGFR2 Kinase-10.5Cys919, Glu917, Asp1046ATP-competitive
BRD4 Bromodomain-8.7Asn140, Tyr97, Pro82, Water networkAcetyl-lysine mimetic

The convergence of these theoretical frameworks enables rational inhibitor design, positioning 5,7-dibromo-1H-indazol-4-amine as a versatile structural template for developing targeted therapies in oncology and immunology. The bifunctional binding capability evidenced in computational models explains the observed nanomolar-range activity of optimized derivatives against both enzyme classes [2] [8].

Properties

CAS Number

1427460-73-8

Product Name

5,7-dibromo-1H-indazol-4-amine

IUPAC Name

5,7-dibromo-1H-indazol-4-amine

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

InChI

InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12)

InChI Key

ZEHYMMIFJNTHKV-UHFFFAOYSA-N

SMILES

C1=C(C(=C2C=NNC2=C1Br)N)Br

Canonical SMILES

C1=C(C(=C2C=NNC2=C1Br)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.